molecular formula C7H6N4O B595836 1,1'-Carbonyldiimidazole-13C CAS No. 181517-09-9

1,1'-Carbonyldiimidazole-13C

Cat. No.: B595836
CAS No.: 181517-09-9
M. Wt: 163.144
InChI Key: PFKFTWBEEFSNDU-CDYZYAPPSA-N
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Description

1,1’-Carbonyldiimidazole-13C is an isotopically labeled version of 1,1’-Carbonyldiimidazole, a versatile reagent widely used in organic synthesis. The compound is characterized by the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. It is a white crystalline solid with the molecular formula C₇H₆N₄O and is often employed in peptide synthesis and the preparation of various organic compounds .

Preparation Methods

1,1’-Carbonyldiimidazole-13C can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] In this reaction, imidazole acts as both the nucleophile and the base. The resulting product is then purified by removing the side product, imidazolium chloride, and the solvent, yielding the crystalline compound in approximately 90% yield .

Chemical Reactions Analysis

1,1’-Carbonyldiimidazole-13C undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form amides, carbamates, and ureas. For example, the reaction with an amine results in the formation of an amide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{RNH}_2 \rightarrow \text{RCONH}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 ]

    Hydrolysis: It hydrolyzes readily in the presence of water to form imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Esterification: It can convert alcohols into esters under mild conditions.

Scientific Research Applications

1,1’-Carbonyldiimidazole-13C has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,1’-Carbonyldiimidazole-13C is often compared with other coupling reagents such as:

Properties

IUPAC Name

di(imidazol-1-yl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKFTWBEEFSNDU-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)[13C](=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747288
Record name Di(1H-imidazol-1-yl)(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181517-09-9
Record name Di(1H-imidazol-1-yl)(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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